structural properties and stereochemistry of tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
structural properties and stereochemistry of tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
Title: Structural Properties, Stereochemistry, and Synthesis of tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate: A Comprehensive Technical Guide
Abstract As the complexity of small-molecule therapeutics increases, the reliance on conformationally restricted bicyclic scaffolds has become paramount. tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate (commonly referred to as N-Boc-5-oxooctahydro-1H-indole) is a highly versatile perhydroindole building block. This whitepaper provides an in-depth analysis of its structural properties, stereochemical nuances, analytical behavior, and synthetic methodologies. Designed for researchers and drug development professionals, this guide bridges theoretical stereochemistry with field-proven benchtop applications.
Structural and Physicochemical Profiling
The octahydroindole (perhydroindole) core consists of a five-membered pyrrolidine ring fused to a six-membered cyclohexanone ring. The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose: it provides essential lipophilicity and steric bulk, and it acts as a robust protecting group to prevent unwanted side reactions at the secondary amine during downstream functionalization[1].
The presence of the C5 ketone provides a highly reactive electrophilic center, primed for reductive amination, Grignard additions, or Wittig olefination, making this scaffold invaluable for synthesizing complex alkaloid analogs[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate |
| CAS Registry Number | 143268-07-9 (cis-racemate)[3] |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| Stereocenters | C3a, C7a (Bridgehead carbons) |
| Predominant Ring Fusion | Cis (3aR, 7aS or 3aS, 7aR) |
| Exact Mass | 239.15200 Da |
Stereochemistry and Conformational Dynamics
The stereochemistry at the bridgehead carbons (C3a and C7a) dictates the overall 3D topography of the molecule. The octahydroindole system can exist in either a cis-fused or trans-fused geometry.
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Cis-Fused Isomer (Thermodynamically Favored): The cis-fusion (3aR, 7aS) creates a flexible, "cup-like" conformation. In catalytic hydrogenation workflows, this isomer is predominantly formed because the catalyst surface delivers hydrogen atoms to the less sterically hindered face of the unsaturated precursor.
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Trans-Fused Isomer (Kinetically Locked): The trans-fusion creates a highly rigid, locked chair-chair conformation. While synthetically more challenging to isolate, it is utilized when absolute conformational restriction is required for target-receptor binding.
Conformational pathways and rotameric states of the octahydroindole core.
Analytical Nuances: The Rotameric Effect in NMR
As a Senior Application Scientist, one of the most common pitfalls I observe in the structural characterization of N-Boc-octahydroindoles is the misinterpretation of NMR data.
The bulky Boc group exhibits restricted rotation around the carbamate C–N bond due to its partial double-bond character (resonance stabilization). At room temperature, this restricted rotation leads to the coexistence of syn and anti rotameric populations[4].
Diagnostic Impact: In both ¹H and ¹³C NMR spectroscopy, this manifests as signal duplication (often in a 3:2 or 1:1 ratio depending on the solvent). Inexperienced analysts frequently misidentify these duplicated signals as diastereomeric impurities. To validate purity, variable-temperature (VT) NMR is recommended; heating the sample (e.g., to 80°C in DMSO-d₆) increases the rate of rotameric exchange, causing the duplicated peaks to coalesce into sharp, single resonances.
Synthetic Methodologies and Mechanistic Causality
The synthesis of the cis-racemate (CAS 143268-07-9) requires a self-validating sequence where each step chemically dictates the success of the next. The most scalable route leverages the Birch reduction of 5-methoxyindole[5].
Step-by-Step Protocol: Birch Reduction Route
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Birch Reduction (Dearomatization):
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Procedure: Dissolve 5-methoxyindole in a mixture of anhydrous THF and liquid ammonia at -78°C. Add lithium metal sequentially, followed by tert-butanol as a proton source.
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Causality: The dissolving metal reduction specifically targets the electron-rich benzenoid ring, sparing the pyrrole double bond if carefully controlled, yielding 4,7-dihydro-5-methoxyindole. The methoxy group directs the regiochemistry, leaving an enol ether.
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Acidic Hydrolysis (Unmasking the Ketone):
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Procedure: Treat the crude dihydro intermediate with 1M HCl in THF at room temperature for 2 hours.
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Causality: The enol ether is rapidly hydrolyzed to the corresponding ketone, yielding 1,2,3,4,7,7a-hexahydroindol-5-one. Unmasking the ketone before final hydrogenation is critical, as the sp² hybridized C5 carbon alters the ring's pucker, directing the facial selectivity of the next step.
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Catalytic Hydrogenation (Stereocontrol):
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Procedure: Dissolve the hexahydroindol-5-one in ethanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours.
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Causality: The palladium catalyst adsorbs onto the less sterically hindered convex face of the bicyclic system. Hydrogen is delivered syn, exclusively establishing the thermodynamically favored cis-ring fusion at C3a and C7a.
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Boc Protection:
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Procedure: To the crude cis-octahydroindol-5-one in dichloromethane, add triethylamine (2.0 eq), catalytic DMAP, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir for 4 hours.
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Causality: DMAP acts as an acyl transfer catalyst, ensuring complete protection of the sterically hindered secondary amine, yielding the final tert-butyl 5-oxooctahydro-1H-indole-1-carboxylate.
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Self-validating synthetic workflow from 5-methoxyindole to the target N-Boc protected perhydroindole.
Applications in Advanced Drug Development
The structural rigidity and defined stereochemistry of tert-butyl 5-oxooctahydro-1H-indole-1-carboxylate make it a privileged scaffold in medicinal chemistry. It is extensively utilized as an intermediate in the total synthesis of Manzamine A analogs (potent antimalarial and antineoplastic marine alkaloids) and azamorphinans (analgesics)[2][5]. By functionalizing the C5 ketone via reductive amination, researchers can rapidly generate libraries of conformationally restricted diamines, which are highly sought after for disrupting protein-protein interactions (PPIs) in oncology targets.
References
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Nagarajan, K. "Recent developments in the chemistry of perhydroindoles and perhydrocinnolines", Proceedings of the Indian Academy of Sciences (Chemical Sciences). URL: [Link]
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"Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid", PubMed Central (PMC), National Institutes of Health. URL: [Link]
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"Application of Furanyl Carbamate Cycloadditions Toward the Synthesis of Hexahydroindolinone Alkaloids", The Journal of Organic Chemistry (ACS Publications). URL: [Link]
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- 4. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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